1-Benzyl-3-methylcyclopent-3-enamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methylcyclopent-3-enamine is an organic compound that belongs to the class of enamines. Enamines are characterized by the presence of a nitrogen atom bonded to a carbon atom that is part of a double bond. This compound is notable for its unique structure, which includes a benzyl group attached to a cyclopentene ring with a methyl substituent.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methylcyclopent-3-enamine typically involves the reaction of a cyclopentanone derivative with a secondary amine in the presence of a catalyst or dehydrating agent. One common method is the Stork enamine synthesis, where the cyclopentanone reacts with a secondary amine such as piperidine, morpholine, or pyrrolidine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamine.
Analyse Chemischer Reaktionen
1-Benzyl-3-methylcyclopent-3-enamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iminium salts.
Reduction: Reduction reactions can convert the enamine back to the corresponding amine.
Substitution: The enamine can react with electrophiles to form substituted products.
Cyclization: The enamine can undergo cyclization reactions to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methylcyclopent-3-enamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methylcyclopent-3-enamine involves its nucleophilic properties. The nitrogen atom in the enamine structure donates electron density to the carbon atom, making it nucleophilic. This allows the compound to react with electrophiles, forming iminium salts that can be further hydrolyzed to yield various products .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methylcyclopent-3-enamine can be compared with other similar compounds such as:
2-Hydroxy-3-methylcyclopent-2-enone: This compound also contains a cyclopentene ring but has different substituents and functional groups.
N,N-Dimethylcyclopent-3-enamine: Another enamine with a different substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
862367-59-7 |
---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-benzyl-3-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-11-7-8-13(14,9-11)10-12-5-3-2-4-6-12/h2-7H,8-10,14H2,1H3 |
InChI-Schlüssel |
CTPFQCRYRGDDJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1)(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.